

Application Notes & Protocols: Preparation of Anlotinib Hydrochloride Stock Solution in DMSO

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Compound of Interest

Compound Name: Anlotinib (hydrochloride)

Cat. No.: B10783339

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Anlotinib is a potent, orally bioavailable, multi-target receptor tyrosine kinase (RTK) inhibitor with anti-angiogenic and anti-tumor activities.[1] It targets several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor β (PDGFR β), Fibroblast Growth Factor Receptor 1 (FGFR1), and c-Kit.[2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of anlotinib hydrochloride stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

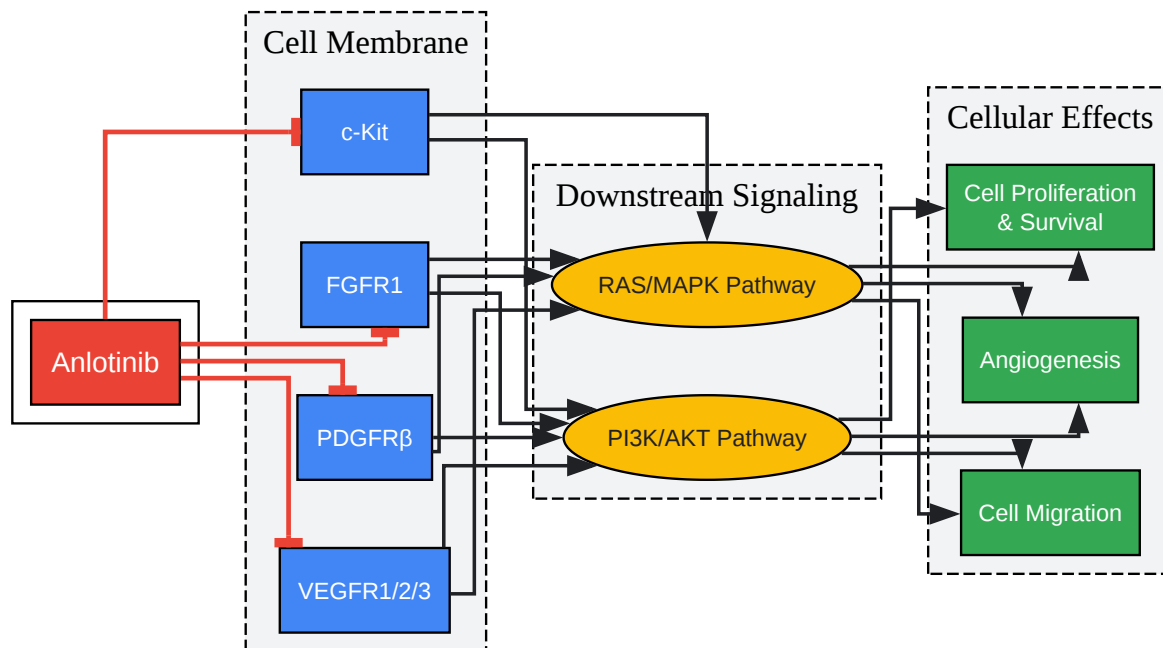
Physicochemical and Solubility Data

Anlotinib is available in different salt forms, most commonly as the monohydrochloride and dihydrochloride. It is crucial to use the correct molecular weight corresponding to the specific salt form for accurate molar concentration calculations. Anlotinib hydrochloride is soluble in DMSO but is not soluble in water.[4]

Parameter	Anlotinib Monohydrochloride	Anlotinib Dihydrochloride	Reference
CAS Number	1058157-76-8	1360460-82-7	[1][3]
Molecular Formula	C ₂₃ H ₂₂ FN ₃ O ₃ • HCl	C ₂₃ H ₂₂ FN ₃ O ₃ • 2HCl	[3][5]
Molecular Weight	443.9 g/mol	480.4 g/mol	[3][5][6]
Appearance	Solid	Solid	[2][6]
Solubility in DMSO	~1 mg/mL	Up to 96 mg/mL (~199 mM)	[2][7][8]
Recommended Storage	Solid: -20°C (≥ 4 years)	Solid: -20°C (long term)	[2][3][4]
Stock Solution Storage	-20°C (months to years)	-20°C (months to years)	[4]

Anlotinib Signaling Pathway

Anlotinib exerts its anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases. This blockade disrupts downstream signaling cascades crucial for cell proliferation, migration, and blood vessel formation.[4]



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Caption: Anlotinib inhibits key RTKs, blocking downstream pathways.

Experimental Protocol: 10 mM Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of anlotinib dihydrochloride (MW: 480.4 g/mol) in DMSO. Adjust calculations accordingly if using the monohydrochloride salt.

3.1. Materials and Equipment

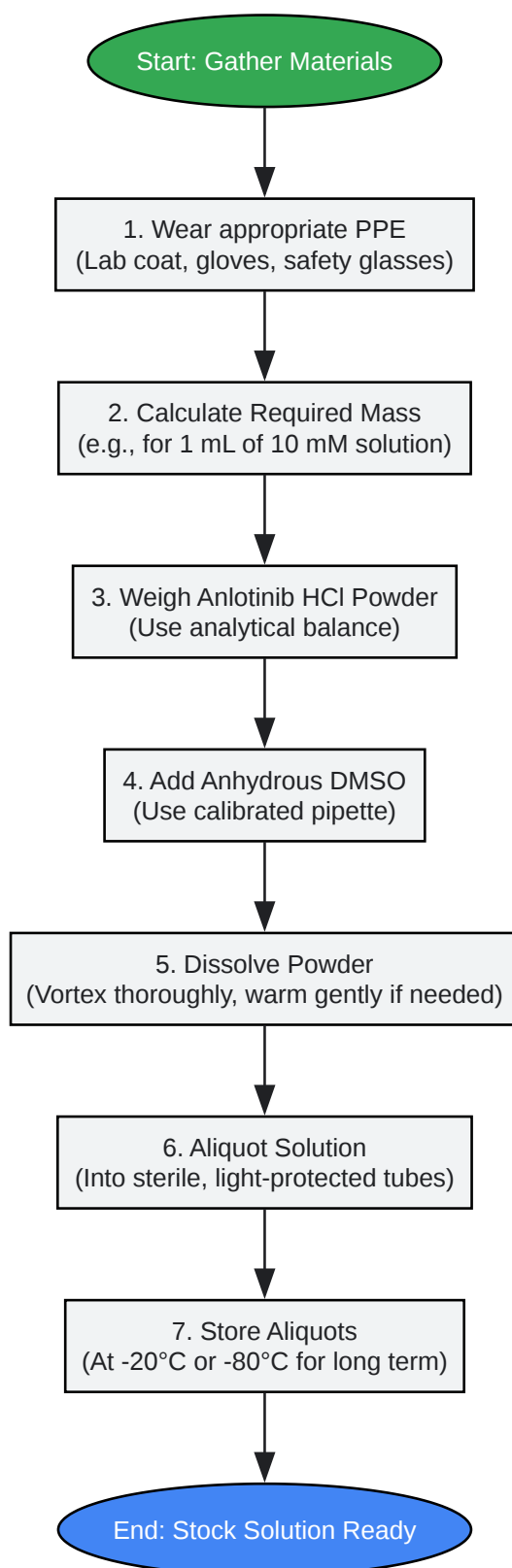
- Anlotinib dihydrochloride powder (CAS: 1360460-82-7)
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Spatula

- Weighing paper or boat
- Microcentrifuge tubes or amber glass vials
- Sterile, nuclease-free polypropylene microcentrifuge tubes for aliquots
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

- Anlotinib is a potent cytotoxic agent. Handle with care in a designated area, such as a chemical fume hood or ventilated enclosure.
- Wear appropriate PPE at all times to avoid skin contact and inhalation.
- Consult the Safety Data Sheet (SDS) before use.

3.3. Stock Solution Preparation Workflow



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Caption: Workflow for preparing Anlotinib hydrochloride stock solution.

3.4. Step-by-Step Procedure

- Calculation:
 - Determine the mass of anlotinib dihydrochloride needed. To prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times (1/1000 \text{ L}) \times 480.4 \text{ g/mol} \times 1000 \text{ mg/g}$
 - $\text{Mass} = 4.804 \text{ mg}$
- Weighing:
 - On an analytical balance, carefully weigh out 4.804 mg of anlotinib dihydrochloride powder onto weighing paper.
 - Transfer the powder into a sterile microcentrifuge tube or amber vial. Ensure all powder is transferred.
- Dissolution:
 - Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the powder. Using fresh, high-quality DMSO is recommended as moisture can reduce solubility.[\[8\]](#)
 - Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
 - If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected (amber or foil-wrapped) polypropylene tubes.

- Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
- Store the aliquots at -20°C for long-term storage (months to years).[4] For very long-term storage, -80°C is also an option.

Application Example: Preparing a Working Solution

To prepare a 10 µM working solution for a cell culture experiment from the 10 mM stock:

- Calculate Dilution Factor:
 - Dilution Factor = [Stock Concentration] / [Working Concentration] = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000x
- Perform Dilution:
 - To make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
 - Mix thoroughly by pipetting or gentle vortexing before adding to cells.

Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1% v/v) as it can be toxic to cells. The 1000x dilution described above results in a final DMSO concentration of 0.1%.

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